![molecular formula C18H22N6O3 B061333 N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide CAS No. 172758-08-6](/img/structure/B61333.png)
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, also known as BH4, is a chemical compound that plays an essential role in the human body. It is a cofactor for several enzymes that are involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the production of nitric oxide, which plays a crucial role in the regulation of blood pressure and vascular function.
作用機序
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide acts as a cofactor for several enzymes that are involved in the synthesis of neurotransmitters and nitric oxide. It plays a crucial role in the regulation of these processes, which are essential for the proper functioning of the nervous and cardiovascular systems.
生化学的および生理学的効果
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide deficiency has been linked to several disorders, including phenylketonuria, a genetic disorder that affects the metabolism of phenylalanine. N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide deficiency can also lead to decreased production of neurotransmitters and nitric oxide, which can result in various neurological and cardiovascular disorders.
実験室実験の利点と制限
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. However, it also has some limitations, such as its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide. One area of research is the development of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide-based therapies for neurological and cardiovascular disorders. Another area of research is the exploration of the potential use of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide in the treatment of cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, further research is needed to better understand the mechanisms of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide action and its potential side effects.
In conclusion, N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, or N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, is a crucial compound that plays a vital role in the synthesis of neurotransmitters and nitric oxide. It has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular disorders. Further research is needed to fully understand the mechanisms of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide action and its potential use in the treatment of cancer.
合成法
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide. Enzymatic synthesis, on the other hand, involves the use of enzymes that catalyze the conversion of precursors into N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide.
科学的研究の応用
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in several neurological disorders, such as Parkinson's disease, depression, and schizophrenia. N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
特性
CAS番号 |
172758-08-6 |
|---|---|
製品名 |
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide |
分子式 |
C18H22N6O3 |
分子量 |
370.4 g/mol |
IUPAC名 |
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-3,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H22N6O3/c1-9(2)15(25)22-18-21-14-13(16(26)23-18)24(11(4)10(3)20-14)17(27)12-6-5-7-19-8-12/h5-11H,1-4H3,(H3,20,21,22,23,25,26) |
InChIキー |
IQNMVFBOBKVYSC-UHFFFAOYSA-N |
異性体SMILES |
CC1C(N(C2=C(N1)NC(=NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
SMILES |
CC1C(N(C2=C(N1)N=C(NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
正規SMILES |
CC1C(N(C2=C(N1)NC(=NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
同義語 |
N-[1,4,5,6,7,8-Hexahydro-6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-2-pteridinyl]-2-methyl-propanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



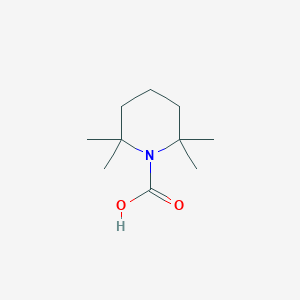
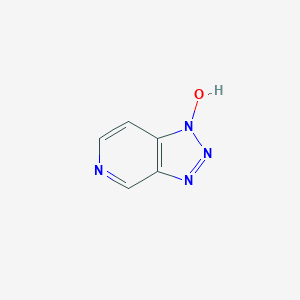
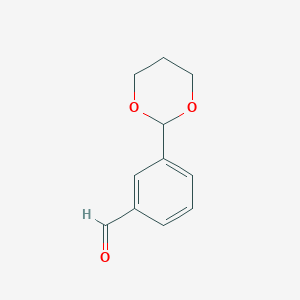
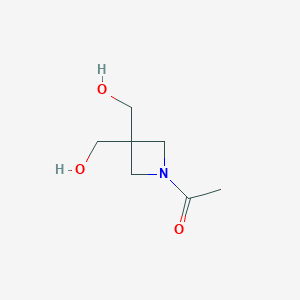
![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)
![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)
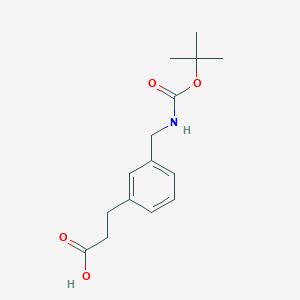
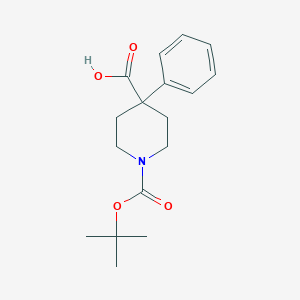
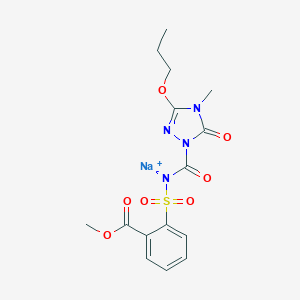
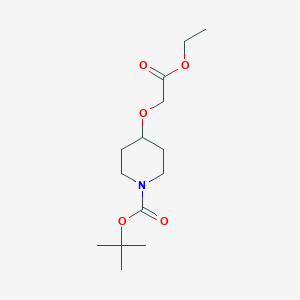
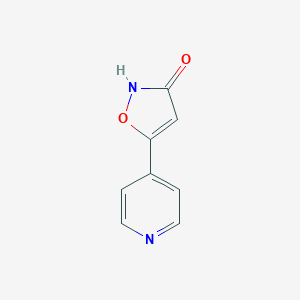
![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)
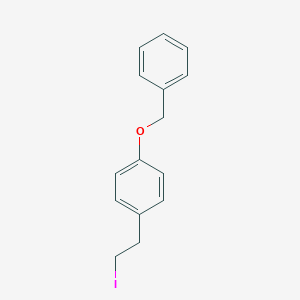
![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)